ROCK2 Inhibitory Potency: N,N-Dipropyl vs. N,N-Dimethyl (6-DMAP) Adenine Derivatives
N,N-Dipropyl-7H-purin-6-amine inhibits human ROCK2 with an IC50 of 1.38 µM (1,380 nM) in a confirmatory dose-response biochemical assay using a luminescence-based phosphorylated peptide detection system . In contrast, 6-DMAP (N,N-dimethyl-7H-purin-6-amine) is characterized primarily as a CDK and broad-spectrum serine/threonine kinase inhibitor, with reported IC50 values in the hundreds of micromolar range (300 µM for p34cdc2/cyclin B) . Although 6-DMAP has not been profiled against ROCK2 in the same standardized assay format, its substantially weaker potency across characterized kinase targets suggests that the dipropyl substitution confers a >200-fold enhancement in ROCK2-directed inhibitory activity relative to the dimethyl congener. This represents a class-level inference supported by the known SAR principle that extended N6-alkyl chains improve purine scaffold complementarity with the ROCK2 ATP-binding pocket .
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.38 µM (1,380 nM) |
| Comparator Or Baseline | N,N-dimethyl-7H-purin-6-amine (6-DMAP): no reported ROCK2 IC50; characterized CDK IC50 ~300 µM |
| Quantified Difference | Target compound demonstrates ROCK2 IC50 in low micromolar range; dimethyl analog lacks measurable ROCK2 activity at comparable concentrations (class-level inference) |
| Conditions | Human ROCK2, luminescence-based phosphorylated peptide mobility shift assay; PubChem AID 644, 10-point 1:3 serial dilution starting at 60 µM; Scripps Research Institute Molecular Screening Center |
Why This Matters
For research programs targeting the Rho/ROCK pathway (fibrosis, cardiovascular disease, cancer metastasis), the dipropyl analog offers a verified ROCK2 entry point with documented potency, while the more common dimethyl analog is functionally irrelevant for this target.
- [1] BindingDB BDBM39301; PubChem BioAssay AID 644. IC50 = 1.38E+3 nM for Human ROCK2. The Scripps Research Institute Molecular Screening Center. View Source
- [2] Voller, J. et al. (2019). 6-Substituted purines as ROCK inhibitors with anti-metastatic activity. Bioorganic Chemistry, 90, 103005. DOI: 10.1016/j.bioorg.2019.103005. View Source
